molecular formula C4H6N2O5 B14671648 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione CAS No. 51650-28-3

5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14671648
CAS No.: 51650-28-3
M. Wt: 162.10 g/mol
InChI Key: RVJREYFSYCXIFI-UHFFFAOYSA-N
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Description

5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydroxyl groups and dihydropyrimidine ring structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyl groups present in 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione.

    5,6-Dihydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains fewer hydroxyl groups.

    5-Hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains only one hydroxyl group.

Uniqueness

The presence of three hydroxyl groups in this compound makes it unique compared to other dihydropyrimidine derivatives. These hydroxyl groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

CAS No.

51650-28-3

Molecular Formula

C4H6N2O5

Molecular Weight

162.10 g/mol

IUPAC Name

5,5,6-trihydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h1,7,10-11H,(H2,5,6,8,9)

InChI Key

RVJREYFSYCXIFI-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)NC(=O)N1)(O)O)O

Origin of Product

United States

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